molecular formula C12H14N2O2 B13927642 1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde

1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde

Cat. No.: B13927642
M. Wt: 218.25 g/mol
InChI Key: DLGZQXRWXHPZGQ-UHFFFAOYSA-N
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Description

1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family Indazoles are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde typically involves the formation of the indazole ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, are often employed to achieve efficient synthesis with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-isopropyl-6-methoxy-1H-indazole-3-carboxylic acid.

    Reduction: Formation of 1-isopropyl-6-methoxy-1H-indazole-3-methanol.

    Substitution: Formation of various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another indazole derivative with similar structural features.

    2H-Indazole: A related compound with a different hydrogenation state.

    1H-Indazole-3-carboxylic acid: A derivative with a carboxylic acid group instead of an aldehyde.

Uniqueness

1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde is unique due to its specific functional groups (isopropyl, methoxy, and aldehyde) and their positions on the indazole ring.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6-methoxy-1-propan-2-ylindazole-3-carbaldehyde

InChI

InChI=1S/C12H14N2O2/c1-8(2)14-12-6-9(16-3)4-5-10(12)11(7-15)13-14/h4-8H,1-3H3

InChI Key

DLGZQXRWXHPZGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)OC)C(=N1)C=O

Origin of Product

United States

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